molecular formula C4H3F3O3 B14207894 4,4,5-Trifluoro-5-methyl-1,3-dioxolan-2-one CAS No. 827300-09-4

4,4,5-Trifluoro-5-methyl-1,3-dioxolan-2-one

Cat. No.: B14207894
CAS No.: 827300-09-4
M. Wt: 156.06 g/mol
InChI Key: YWBGDZJPAROAIO-UHFFFAOYSA-N
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Description

4,4,5-Trifluoro-5-methyl-1,3-dioxolan-2-one is a chemical compound with the molecular formula C₄H₃F₃O₃ and a molecular weight of 156.06 g/mol It is a cyclic carbonate derivative and is known for its unique structural properties, which include three fluorine atoms and a methyl group attached to a dioxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5-Trifluoro-5-methyl-1,3-dioxolan-2-one typically involves the reaction of trifluoroacetic anhydride with 2-methyl-1,3-propanediol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dioxolanone ring . The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4,5-Trifluoro-5-methyl-1,3-dioxolan-2-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and trifluoroacetic acid.

    Reduction: Reduction of the compound can lead to the formation of the corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols, solvents like ethanol or methanol, and temperatures ranging from 0°C to 50°C.

    Hydrolysis: Acidic or basic aqueous solutions, temperatures from room temperature to 100°C.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride, solvents like ether or tetrahydrofuran, and temperatures from 0°C to room temperature.

Major Products Formed

    Nucleophilic Substitution: Substituted dioxolanones

    Hydrolysis: 2-methyl-1,3-propanediol and trifluoroacetic acid

    Reduction: Corresponding alcohols

Scientific Research Applications

4,4,5-Trifluoro-5-methyl-1,3-dioxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5-Trifluoro-5-methyl-1,3-dioxolan-2-one involves its ability to undergo hydrolysis and nucleophilic substitution reactions. The compound can act as an electrophile due to the presence of electron-withdrawing fluorine atoms, making it susceptible to nucleophilic attack. This property is exploited in various synthetic applications where the compound serves as an intermediate or a precursor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5-Trifluoro-5-methyl-1,3-dioxolan-2-one is unique due to the presence of three fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring strong electron-withdrawing groups and in the synthesis of fluorinated organic compounds .

Properties

CAS No.

827300-09-4

Molecular Formula

C4H3F3O3

Molecular Weight

156.06 g/mol

IUPAC Name

4,4,5-trifluoro-5-methyl-1,3-dioxolan-2-one

InChI

InChI=1S/C4H3F3O3/c1-3(5)4(6,7)10-2(8)9-3/h1H3

InChI Key

YWBGDZJPAROAIO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(=O)O1)(F)F)F

Origin of Product

United States

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